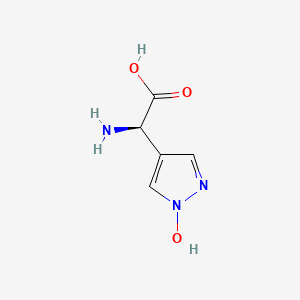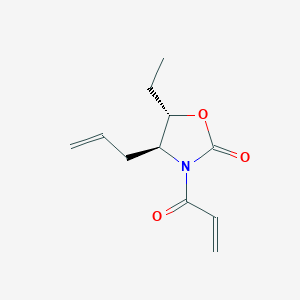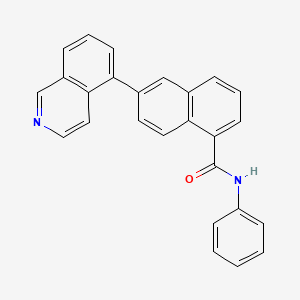
6-(Isoquinolin-5-yl)-N-phenylnaphthalene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(isoquinolin-5-yl)-n-phenyl-1-naphthamide is a complex organic compound that features an isoquinoline moiety attached to a naphthamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(isoquinolin-5-yl)-n-phenyl-1-naphthamide typically involves multi-step organic reactions. One common method includes the formation of the isoquinoline ring followed by its attachment to the naphthamide structure. The isoquinoline ring can be synthesized through the Pomeranz–Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
6-(isoquinolin-5-yl)-n-phenyl-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
科学研究应用
6-(isoquinolin-5-yl)-n-phenyl-1-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 6-(isoquinolin-5-yl)-n-phenyl-1-naphthamide involves its interaction with specific molecular targets. The isoquinoline moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
相似化合物的比较
Similar Compounds
4’-(isoquinolin-5-yl)-2,2’6’,2’'-terpyridine: Similar in structure but with different positioning of the isoquinoline group.
Isoquinoline: A simpler structure that serves as a building block for more complex derivatives.
Uniqueness
6-(isoquinolin-5-yl)-n-phenyl-1-naphthamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
属性
CAS 编号 |
919363-06-7 |
|---|---|
分子式 |
C26H18N2O |
分子量 |
374.4 g/mol |
IUPAC 名称 |
6-isoquinolin-5-yl-N-phenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C26H18N2O/c29-26(28-21-8-2-1-3-9-21)25-11-4-6-18-16-19(12-13-23(18)25)22-10-5-7-20-17-27-15-14-24(20)22/h1-17H,(H,28,29) |
InChI 键 |
USSVUSUPKNGFQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)C4=CC=CC5=C4C=CN=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[d]isoxazole-3,4-diamine](/img/structure/B15207010.png)
![[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B15207012.png)
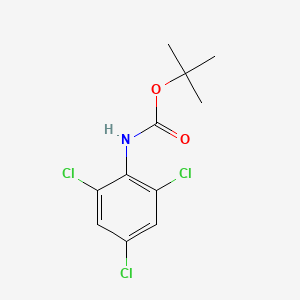
![3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B15207022.png)
![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
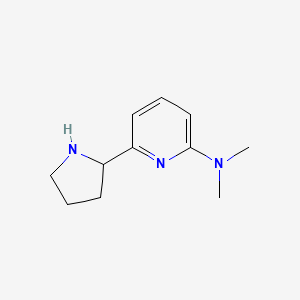
![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)
![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
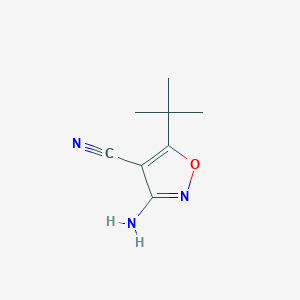
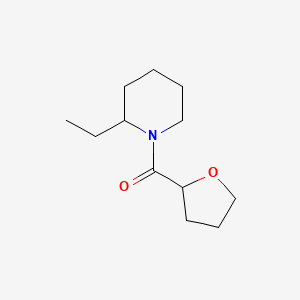

![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
